molecular formula C13H16F2O2 B7991120 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one

1-(3-Butoxy-4,5-difluorophenyl)propan-1-one

Cat. No.: B7991120
M. Wt: 242.26 g/mol
InChI Key: QMHUNLXPBGXVOA-UHFFFAOYSA-N
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Description

1-(3-Butoxy-4,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C13H16F2O2 and a molecular weight of 242.26 g/mol . Its structure features a propanone chain linked to a 4,5-difluorophenyl ring system that is substituted with a butoxy group at the 3-position . This specific arrangement of fluorine atoms and alkoxy substituents makes it a valuable building block in organic synthesis and medicinal chemistry research. Fluorinated aromatic ketones of this type are frequently employed as key intermediates in the development of pharmaceutical compounds . The presence of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity. Researchers may utilize this compound in cross-coupling reactions, such as Suzuki-Miyaura reactions, where related boronic acid derivatives are commonly used to create novel biaryl structures for drug discovery efforts . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3-butoxy-4,5-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-3-5-6-17-12-8-9(11(16)4-2)7-10(14)13(12)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHUNLXPBGXVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)C(=O)CC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one typically involves the reaction of 3-butoxy-4,5-difluorobenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Butoxy-4,5-difluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:

Table 1: Substituent Effects and Properties of Selected Analogs
Compound Name Substituents Key Functional Groups Biological Activity Cytotoxicity Predicted logP* Reference
1-(3-Butoxy-4,5-difluorophenyl)propan-1-one 3-Butoxy, 4,5-difluoro Propan-1-one Not reported Unknown ~3.5 (highly lipophilic) N/A
1-(2-Chloro-4,5-dimethoxyphenyl)propan-1-one (D2) 2-Chloro, 4,5-dimethoxy Propan-1-one Non-mutagenic Cytotoxic at high doses ~2.8
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 3,5-Bis(trifluoromethyl) Propan-1-one Not reported Unknown ~4.1
1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole 2-Chloro, 4,5-difluoro Pyrazole heterocycle Ryanodine receptor modulator Not reported ~2.5
(E)-1-(4,4′-Difluoro-5′-methoxy-[1,1′-biphenyl])-3-(4-methylphenyl)propen-1-one 4,4′-Difluoro, 5′-methoxy α,β-unsaturated ketone Not reported Unknown ~3.0

*logP values estimated using substituent contribution models.

Key Observations:

Substituent Electronic Effects: The butoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like chloro (D2) or trifluoromethyl (). Fluorine substituents (4,5-difluoro) enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in ’s pyrazole derivatives .

Higher predicted logP (~3.5) for the target compound suggests greater membrane permeability relative to D2 (logP ~2.8) but lower than trifluoromethyl analogs (logP ~4.1) .

Biological Activity

1-(3-Butoxy-4,5-difluorophenyl)propan-1-one is an organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with two fluorine atoms and a butoxy group. This configuration contributes to its potential biological activities and pharmacological applications. The molecular formula for this compound is C₁₃H₁₆F₂O₂.

Biological Activity

Research indicates that 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one exhibits various biological activities, primarily due to its structural features. The presence of fluorine atoms enhances lipophilicity, which can influence the compound's interaction with biological targets, such as enzymes and receptors.

Potential Pharmacological Effects

The mechanism by which 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinities : The unique functional groups within the molecule significantly influence its binding affinities to various biomolecular targets.
  • Chemical Transformations : The compound can undergo chemical transformations that modify its structure and activity, impacting various biological processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one, a comparison with structurally similar compounds can provide insights into its pharmacological potential.

Compound NameMolecular FormulaUnique Features
1-(3,5-Difluoro-2-methoxyphenyl)propan-1-oneC₁₂H₁₄F₂O₂Contains a methoxy group instead of butoxy
1-(3,5-Difluoro-2-ethoxyphenyl)propan-1-oneC₁₂H₁₄F₂O₂Ethoxy substituent alters solubility properties
1-(3,5-Difluoro-2-butoxyphenyl)propan-1-oneC₁₂H₁₄F₂O₂Similar but differs in the position of butoxy group

The comparison highlights how variations in substituents can lead to differences in solubility and reactivity, which may ultimately affect biological activity.

Case Studies and Research Findings

While specific case studies on 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one are scarce, related research provides valuable insights:

  • In Vitro Studies : Research has demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, derivatives of fluorinated phenyl compounds have shown significant cytotoxicity against human colon adenocarcinoma cells (HT29) compared to normal cell lines .
  • Pharmacokinetic Studies : Investigations into related compounds have revealed important pharmacokinetic properties that influence their therapeutic efficacy. For instance, studies indicate that modifications in molecular structure can significantly alter absorption and metabolism rates in vivo .

Q & A

Basic: What synthetic routes are effective for preparing 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one?

Methodological Answer:
A common approach involves Friedel-Crafts acylation of a fluorinated aromatic precursor. For example:

Substrate Preparation : Start with 3-butoxy-4,5-difluorobenzene. Protect reactive sites if necessary.

Acylation : React with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Work-up : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations : Fluorine substituents can deactivate the aromatic ring, requiring optimized reaction temperatures (40–60°C) and extended reaction times (12–24 hrs) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., butoxy and fluorine substituents). Expect deshielding near fluorine atoms.
    • ¹⁹F NMR : Confirm fluorine positions (δ ≈ -110 to -150 ppm for aryl-F).
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and confirm substituent geometry using programs like SHELXL .

Advanced: How to resolve contradictions in ¹H NMR data caused by fluorine atoms?

Methodological Answer:
Fluorine-induced splitting complicates ¹H NMR interpretation. Strategies include:

  • Heteronuclear Decoupling : Suppress ¹⁹F-¹H coupling to simplify spectra.
  • Computational Prediction : Use tools like Gaussian or ACD/Labs to simulate NMR shifts based on DFT calculations.
  • 2D NMR (COSY, HSQC) : Correlate coupled protons and resolve overlapping signals .

Advanced: What are best practices for crystallographic refinement of fluorinated compounds?

Methodological Answer:
Fluorine atoms exhibit strong anisotropic displacement. In SHELXL:

Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to F atoms.

Restraints : Apply distance restraints for C-F bonds (1.32–1.35 Å) to prevent overfitting.

Validation : Use checkCIF to flag ADP outliers and verify hydrogen bonding involving fluorine .

Advanced: How to design a docking study to explore biological activity?

Methodological Answer:

Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., kinases) where fluorine may enhance binding.

Ligand Preparation : Optimize the compound’s 3D structure (considering keto-enol tautomerism) using software like OpenBabel.

Docking Protocol :

  • Use GOLD with a genetic algorithm to sample ligand conformations.
  • Score interactions (e.g., fluorine-mediated hydrogen bonds or hydrophobic contacts).

Validation : Compare docking poses with crystallographic data of analogous fluorinated ligands .

Basic: What safety protocols are critical when handling fluorinated intermediates?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.
  • Waste Disposal : Fluorinated byproducts require separate containment (avoid incineration due to HF risk).
  • Emergency Procedures : Neutralize spills with calcium carbonate to bind fluoride ions .

Advanced: How to analyze reaction mechanisms involving fluorinated aryl groups?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify fluorine’s electronic effects.
  • Spectroscopic Trapping : Use in-situ IR to monitor intermediate formation (e.g., acyl cations) .

Basic: What purification methods are effective for fluorinated ketones?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (fluorinated compounds often have low polarity).
  • Flash Chromatography : Optimize solvent systems (e.g., hexane/acetone 8:2) to separate byproducts.
  • HPLC : Employ C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced: How to address low yields in fluorinated ketone synthesis?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) versus Lewis acids (e.g., FeCl₃).
  • Microwave Assistance : Reduce reaction times (30–60 mins) while maintaining yields.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Advanced: Can computational models predict reactivity of fluorinated aryl ketones?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).
  • Docking Validation : Cross-reference predicted binding affinities with experimental IC₅₀ values .

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